Cas no 2138571-27-2 (2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid)

2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid is a fluorinated cyclohexene derivative with a hydroxyl and isopropyl substituent, offering unique reactivity and structural features for synthetic applications. The presence of both fluorine and a carboxylic acid group enhances its utility as a versatile intermediate in medicinal chemistry and agrochemical synthesis. The cyclohexene ring with a hydroxyl group provides a chiral center, enabling stereoselective transformations. Its fluorinated structure may improve metabolic stability in bioactive compounds. This compound is particularly valuable for researchers exploring fluorinated building blocks or investigating structure-activity relationships in drug design. Its balanced polarity allows for solubility in both organic and aqueous media, facilitating diverse reaction conditions.
2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid structure
2138571-27-2 structure
Product Name:2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid
CAS No:2138571-27-2
MF:C11H17FO3
MW:216.249287366867
CID:6249398
PubChem ID:165962040
Update Time:2025-05-20

2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1156141
    • 2138571-27-2
    • 2-fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid
    • 2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid
    • Inchi: 1S/C11H17FO3/c1-7(2)8-3-5-11(15,6-4-8)9(12)10(13)14/h3,5,7-9,15H,4,6H2,1-2H3,(H,13,14)
    • InChI Key: LMWNDHYGCYNCLJ-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)C1(C=CC(C(C)C)CC1)O

Computed Properties

  • Exact Mass: 216.11617256g/mol
  • Monoisotopic Mass: 216.11617256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 57.5Ų

2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid Pricemore >>

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Additional information on 2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid

Introduction to 2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid (CAS No. 2138571-27-2)

2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid (CAS No. 2138571-27-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of therapeutic agents for various diseases. This article provides a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The molecular structure of 2-Fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid is composed of a fluoro-substituted acetic acid moiety attached to a cyclohexene ring with a hydroxyl and isopropyl substituent. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for further investigation.

In terms of chemical synthesis, several methods have been reported for the preparation of 2-fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid. One common approach involves the reaction of a fluoro-substituted ketone with an appropriate nucleophile followed by cyclization and functional group manipulation. Recent studies have focused on optimizing these synthetic routes to improve yield and purity, which are crucial for large-scale production and pharmaceutical applications.

The biological activities of 2-fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid have been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce tumor growth in animal models. These findings suggest that 2-fluoro-2-[1-hydroxy-4-(propan-2-yl)cyclohex-2-en-1-yl]acetic acid could be a valuable lead compound for the development of new therapeutic agents.

In addition to its pharmacological activities, the safety profile of 2-fluoro-2-[1-hydroxy-4-(propan-2-y)cyclohexenyl]acetic acid has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These results are promising and support further clinical evaluation.

The potential applications of 2-fluoro-2-[1-hydroxy-(propan-y)cyclohexenyl]acetic acid extend beyond its direct therapeutic effects. Ongoing research is exploring its use as a tool compound in biochemical assays and as a scaffold for the design of more potent and selective derivatives. For example, modifications to the cyclohexene ring or the introduction of additional functional groups have been shown to enhance the biological activity and pharmacokinetic properties of the molecule.

Recent advancements in computational chemistry and molecular modeling have also contributed to our understanding of the structure-function relationship of 2-fluoro-[1-hydroxy-cyclohexenyl]acetic acid. These tools have enabled researchers to predict binding affinities and interactions with target proteins, facilitating rational drug design. The integration of experimental data with computational predictions has accelerated the discovery process and identified novel analogs with improved therapeutic potential.

In conclusion, 2-fluoro-[hydroxy-cyclohexenyl]acetic acid (CAS No. 2138571-27-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological activities and safety profile, makes it an attractive candidate for further development. Continued research efforts will likely uncover new insights into its mechanisms of action and lead to the discovery of more effective therapeutic agents.

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